molecular formula C16H14N2OS2 B12345361 (Z)-2-((2,3-dimethylphenyl)amino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one

(Z)-2-((2,3-dimethylphenyl)amino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one

Cat. No.: B12345361
M. Wt: 314.4 g/mol
InChI Key: QIBNYSCVJURXFS-ZROIWOOFSA-N
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Description

(5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a thiophene group, and a dimethylphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves a multi-step process. One common method includes the condensation of 2,3-dimethylaniline with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions, leading to changes in the biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-[(2,3-dimethylphenyl)amino]-5-(2-fluorobenzylidene)-1,3-thiazol-4-one
  • (5Z)-2-[(2,3-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4-one

Uniqueness

(5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, a thiophene group, and a dimethylphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C16H14N2OS2

Molecular Weight

314.4 g/mol

IUPAC Name

(5Z)-2-(2,3-dimethylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14N2OS2/c1-10-5-3-7-13(11(10)2)17-16-18-15(19)14(21-16)9-12-6-4-8-20-12/h3-9H,1-2H3,(H,17,18,19)/b14-9-

InChI Key

QIBNYSCVJURXFS-ZROIWOOFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2)C

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)C

Origin of Product

United States

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